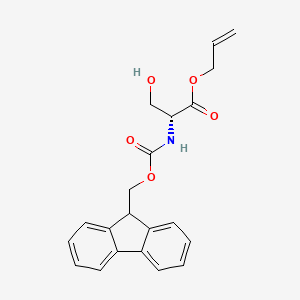

N-Fmoc-D-serine Allyl Ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H21NO5 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

prop-2-enyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |

InChI |

InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)/t19-/m1/s1 |

InChI Key |

HJPQKBAZSODTJO-LJQANCHMSA-N |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc D Serine Allyl Ester and Analogs

Strategies for Allyl Ester Formation

The formation of the allyl ester at the carboxylic acid terminus of D-serine is a key step that allows for orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS).

Esterification of Fmoc-D-serine with Allyl Alcohol

A common method for the synthesis of the allyl ester involves the direct esterification of N-Fmoc-D-serine with allyl alcohol. This reaction is typically carried out in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), in an ethereal solvent. google.com The acid protonates the carboxylic acid, making it more susceptible to nucleophilic attack by allyl alcohol. The reaction mixture is often stirred overnight to ensure completion. google.com

Another approach involves the use of coupling agents to facilitate the esterification. For instance, treating N-Boc-L-ε-hydroxynorleucine with allyl bromide in the presence of a base like N,N-Diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) has been shown to furnish the corresponding allyl ester. rsc.org A similar strategy could be adapted for Fmoc-D-serine.

| Reactants | Reagents/Catalysts | Solvent | Conditions | Outcome |

| Aspartic acid, Allyl alcohol | Concentrated H₂SO₄ | Ether | Ice bath, then overnight stirring | Asp(OAll)-OH |

| N-Boc-L-ε-hydroxynorleucine, Allyl bromide | DIPEA | DMF | 16 h at room temperature | Boc-protected L-ε-hydroxynorleucine allyl ester |

Chemoselective Esterification Techniques

Chemoselectivity is paramount when dealing with polyfunctional molecules like amino acids to avoid unwanted side reactions. rsc.org For hydroxyamino acids such as serine, direct acylation under acidic conditions can achieve chemoselective O-acylation, yielding side-chain esters without the need for protecting groups on other functionalities. ffi.nobeilstein-journals.org In a suitable acidic medium, the amino group is protonated, preventing it from being acylated, while the carboxylic acid remains largely in its non-dissociated form, minimizing anhydride (B1165640) formation. beilstein-journals.org

More advanced chemoselective methods utilize specific reagents to achieve high yields. Imidazole carbamates and ureas have emerged as effective reagents for the chemoselective esterification of carboxylic acids. organic-chemistry.org These reagents offer a safer alternative to traditional methods and can convert a wide range of carboxylic acids to their ester analogs in high yields. organic-chemistry.org The reaction often proceeds via an acylimidazole intermediate. organic-chemistry.org

Incorporation of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group in peptide synthesis due to its base-lability, allowing for mild deprotection conditions. chemimpex.com

N-Fmoc Protection of the Amino Moiety

The introduction of the Fmoc group onto the amino moiety of D-serine or its allyl ester derivative is a crucial step. A common method involves reacting the amino acid with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) under slightly basic conditions. beilstein-journals.org The reaction is typically performed in a mixed solvent system, such as dioxane and water, with a base like sodium carbonate (Na₂CO₃) to maintain the appropriate pH. beilstein-journals.org This method is effective for the N-Fmoc protection of various amino acids.

Alternatively, Fmoc chloride (Fmoc-Cl) can be used as the acylating agent. The choice of reagent and conditions can influence the yield and purity of the final product.

| Amino Acid Derivative | Reagent | Base | Solvent | Conditions | Product |

| L-ε-hydroxynorleucine allyl ester | Fmoc-OSu | Na₂CO₃ | DME/water | 2 h at 4 °C to rt | Fmoc-Hnl-OAll |

| L-serine | Fmoc-succinimide | Na₂CO₃ | Dioxane/water | - | N-Fmoc-L-serine |

Reaction Conditions and Optimization for Fmoc Introduction

Optimizing the reaction conditions for Fmoc introduction is essential for maximizing yield and minimizing side products. The pH of the reaction mixture is a critical parameter; a slightly basic environment (pH 8-9) is generally preferred to ensure the amino group is sufficiently nucleophilic while minimizing hydrolysis of the Fmoc reagent.

The choice of solvent also plays a significant role. A mixture of an organic solvent like dioxane or dimethylformamide (DMF) with water is often used to dissolve both the amino acid and the Fmoc reagent. The reaction temperature is typically kept low initially (e.g., 0-4 °C) and then allowed to warm to room temperature to control the reaction rate and prevent side reactions. rsc.org

Stereochemical Control and Purity in Synthesis

Maintaining the stereochemical integrity of the D-serine chiral center is of utmost importance throughout the synthesis. Racemization can occur under certain conditions, particularly during activation of the carboxylic acid or under harsh basic or acidic treatments.

The use of mild reaction conditions and carefully chosen reagents is crucial to prevent epimerization. For instance, the use of Fmoc-OSu for N-protection is generally considered to be a racemization-free method. beilstein-journals.org Purification of the final product, N-Fmoc-D-serine allyl ester, is typically achieved through techniques such as column chromatography or recrystallization to ensure high chemical and stereochemical purity. Chiral HPLC can be employed to verify the enantiomeric excess of the final product. mdpi.com

Maintaining D-Configuration Integrity

The synthesis of this compound and its analogs demands stringent control over reaction conditions to prevent racemization at the chiral α-carbon. The inherent sensitivity of the α-proton to abstraction under either basic or acidic conditions can lead to the formation of an enolate or an oxazolone (B7731731) intermediate, both of which can result in a loss of stereochemical purity. rsc.org

Several strategies are employed to ensure the D-configuration is maintained throughout the synthetic sequence:

Mild Coupling and Activation Reagents: The choice of reagents for both the esterification of the carboxylic acid and the protection of the amine is paramount. For the N-protection step, activated Fmoc reagents such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are preferred over Fmoc-Cl. google.comrsc.org Fmoc-OSu reacts under mildly basic conditions (e.g., sodium bicarbonate in aqueous dioxane or THF), which minimizes the risk of epimerization. rsc.orgmdpi.com Similarly, for esterification, using carbodiimide-based activators in anhydrous solvents helps to prevent racemization.

Control of pH: Maintaining a controlled pH, typically between 8.5 and 9.0 for the Fmoc protection step, is crucial. Harsh basic conditions can readily abstract the α-proton, while strong acidic conditions used for deprotection of other groups (like Boc) must be carefully managed to avoid racemization of the final Fmoc-protected structure. rsc.org

Use of Configurationally Stable Intermediates: In multi-step syntheses involving modifications to the D-serine backbone, it is common to first create a more robust, configurationally stable intermediate. beilstein-journals.org For instance, converting D-serine into a cyclic oxazolidine (B1195125) derivative, such as Garner's aldehyde, protects the amine and hydroxyl groups and locks the stereocenter. beilstein-journals.orgorgsyn.org Subsequent reactions can be performed on this stable template before it is opened to reveal the desired serine structure, ensuring the original stereochemistry is preserved. orgsyn.org

Racemization-Free Reaction Systems: Modern synthetic methods have introduced catalytic systems designed specifically for racemization-free peptide couplings and esterifications. chemrxiv.org For example, a system employing oxalyl chloride and a catalytic amount of triphenylphosphine (B44618) oxide (Ph₃PO) can activate carboxylic acids under mild conditions, allowing for rapid and clean reactions without loss of enantiomeric purity. chemrxiv.org

Chiral Purity Analysis: The final confirmation of stereochemical integrity is typically performed using chiral High-Performance Liquid Chromatography (HPLC). chemimpex.comruifuchemical.com This analytical technique can separate the D- and L-enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). researchgate.net For high-quality building blocks, the optical purity is often expected to be greater than 99%, with the undesired L-enantiomer being less than 0.5%. ruifuchemical.com

Purification Methods for Synthetic Intermediates and Final Products

The synthesis of this compound yields a crude product that contains unreacted starting materials, reagents, and side products. A multi-step purification process is therefore essential to isolate the compound at the high purity required for applications like peptide synthesis.

Aqueous Workup: The initial purification step typically involves an aqueous workup. The reaction mixture is often diluted with a solvent like ethyl acetate (B1210297) and washed sequentially. An acidic wash, for example with 1M hydrochloric acid (HCl), is used to remove basic impurities and any remaining unreacted Fmoc-OSu. nih.gov This is followed by washes with water and brine to remove water-soluble impurities and salts, after which the organic phase is dried over an anhydrous salt such as sodium sulfate. google.comnih.gov

Chromatography: The primary method for purifying the crude product is flash column chromatography. nih.govacs.org Silica (B1680970) gel is the standard stationary phase. The mobile phase is carefully selected to achieve optimal separation of the target compound from impurities.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| Fmoc-protected allyl ester | Silica Gel | Gradient of 0–30% Ethyl Acetate in Hexane | nih.gov |

| Fmoc-protected amino alcohol | Silica Gel | Gradient of 0–10% Methanol in Dichloromethane (DCM) | nih.gov |

| α-Allyl-α-aryl α-amino ester | Silica Gel (pre-washed with 5% NEt₃/hexanes) | 3% Ethyl Acetate in Hexanes | acs.org |

Crystallization: Following chromatography, crystallization is often employed to obtain the final product as a high-purity solid. Recrystallization from a suitable solvent system, such as ethyl acetate/hexane, can effectively remove trace impurities. thieme-connect.de The pure, crystalline product is then typically isolated by vacuum filtration and dried under vacuum. google.com

Applications in Peptide and Peptidomimetic Synthesis

Solution-Phase Synthesis of Complex Peptide Fragments

While SPPS is dominant, solution-phase synthesis remains important for the preparation of large quantities of peptides or complex fragments. N-Fmoc-D-serine allyl ester can also be employed in these syntheses. The orthogonal protection scheme allows for the selective deprotection of either the N-terminus (Fmoc group) or the C-terminus (allyl ester) to facilitate the coupling of different peptide fragments in solution. tandfonline.comnih.gov For instance, a protected peptide fragment with a free C-terminal carboxylic acid (obtained after selective removal of the allyl ester) can be coupled with another fragment that has a free N-terminus.

Synthesis of Modified and Non-Standard Peptides

The ability to selectively deprotect the side-chain hydroxyl group of serine opens up possibilities for creating modified and non-standard peptides. google.comgoogle.com After removing the allyl group on-resin, the exposed hydroxyl group can be subjected to various chemical modifications, such as glycosylation, phosphorylation, or the attachment of fluorescent labels or other moieties. google.com This allows for the synthesis of peptides with tailored properties and functions, which is of great interest in drug discovery and chemical biology. chemimpex.com For example, the synthesis of glycopeptides, where a sugar moiety is attached to the serine side chain, can be facilitated by this approach. google.com

Preparation of Glycopeptides and Phosphopeptides

The synthesis of post-translationally modified peptides, such as glycopeptides and phosphopeptides, is crucial for studying their biological functions. This compound serves as a key C-terminal residue in strategies that require subsequent C-terminal deprotection for further reactions after the incorporation of glycosyl or phosphoryl moieties.

The core strategy leverages the orthogonal stability of the allyl ester. During solid-phase peptide synthesis (SPPS), the allyl ester at the C-terminus remains intact during the repetitive piperidine-mediated cleavage of N-terminal Fmoc groups. It is also stable to the acidic conditions often used to remove side-chain protecting groups like tert-butyl (tBu). This stability allows for a synthetic route where the peptide chain is assembled, the desired serine or threonine residue within the sequence is modified (glycosylated or phosphorylated), and then the C-terminal allyl ester is selectively removed to yield a free carboxylic acid. This free C-terminus is then available for subsequent reactions, such as ligation to another peptide or protein.

For glycopeptide synthesis , a researcher might incorporate a glycosylated serine building block, such as Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH, into the growing peptide chain, which terminates with D-serine allyl ester. After chain assembly, the C-terminal allyl group can be cleaved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger like morpholine (B109124) or phenylsilane (B129415) (PhSiH₃). This liberates the C-terminal carboxylate for fragment condensation or cyclization without affecting the delicate glycosidic linkage or other acid-labile side-chain protectors.

Similarly, in phosphopeptide synthesis , a building block like Fmoc-Ser(PO(OBzl)₂)-OH is used. The benzyl (B1604629) (Bzl) groups protecting the phosphate (B84403) are stable to both piperidine (B6355638) and the palladium(0) conditions used for allyl ester removal. The unique orthogonality offered by the C-terminal allyl ester is summarized in the table below.

The following data table is interactive. Click on headers to sort the data.

| Protecting Group | Position on Peptide | Removal Reagent/Condition | Stability to Other Conditions | Strategic Role |

| Fmoc | N-terminus | 20% Piperidine in DMF | Unstable to base; Stable to acid and Pd(0) | Enables stepwise peptide chain elongation |

| Allyl Ester | C-terminus | Pd(PPh₃)₄ + Scavenger | Stable to base and mild/moderate acid | Allows selective C-terminal deprotection |

| tBu (tert-butyl) | Ser/Thr/Asp/Glu Side Chain | Strong Acid (e.g., TFA) | Stable to base and Pd(0) | Protects side-chain functional groups |

| Bzl (benzyl) | Phosphate Side Chain | Hydrogenolysis (H₂/Pd-C) | Stable to base, acid, and Pd(0) | Protects phosphate moiety during synthesis |

Construction of Peptidomimetics and Constrained Peptide Structures

Peptidomimetics and constrained peptides are designed to have improved metabolic stability, receptor selectivity, and bioavailability compared to their linear, natural counterparts. The inclusion of D-amino acids, such as D-serine, is a fundamental strategy in peptidomimetic design. D-amino acids are resistant to proteolysis and are known to induce specific secondary structures, most notably β-turns, which are often critical for biological recognition.

This compound is instrumental in the synthesis of constrained peptides where the D-serine residue helps define the peptide's conformation. The allyl ester provides the necessary orthogonal handle for on-resin cyclization. A common strategy is the synthesis of side-chain-to-tail cyclic peptides. In this approach:

A linear peptide is assembled on a solid support, with this compound as the C-terminal residue.

An amino acid with an orthogonally protected side chain, for example, Lys(Dde) or Asp(Odmab), is incorporated into the sequence.

Following chain elongation, the side-chain protecting group (e.g., Dde, removed with hydrazine) is selectively cleaved, exposing a free amine or carboxyl group.

Subsequently, the C-terminal allyl ester is removed with Pd(PPh₃)₄, exposing the C-terminal carboxyl group.

An intramolecular amide bond (lactam bridge) is formed on-resin between the deprotected side chain and the newly freed C-terminus using standard peptide coupling reagents like HATU or HBTU.

The D-configuration of the C-terminal serine residue helps to pre-organize the linear precursor, facilitating an efficient cyclization and yielding a constrained structure with a well-defined, non-natural conformation.

Synthesis of Head-to-Side Chain and Head-to-Tail Cyclic Peptides

The synthesis of cyclic peptides is a powerful strategy to enhance structural rigidity and biological activity. This compound is a cornerstone for methods requiring selective C-terminal deprotection, particularly for head-to-tail and side-chain-to-tail cyclizations.

Head-to-Tail Cyclization: This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the same peptide. The use of a C-terminal allyl ester is ideal for this process.

Step 1: Synthesis. A linear peptide is synthesized on a hyper-acid-labile resin (e.g., 2-chlorotrityl chloride resin), with this compound as the C-terminal building block.

Step 2: N-terminal Deprotection. The N-terminal Fmoc group is removed with piperidine, yielding a free amine (the "head").

Step 3: C-terminal Deprotection. The C-terminal allyl ester is cleaved using Pd(0) catalysis, yielding a free carboxylic acid (the "tail"). This step is performed while the peptide is either still on the resin or after cleavage from the resin as a fully protected fragment.

Step 4: Cyclization. An intramolecular coupling reaction is initiated in dilute solution to favor cyclization over polymerization, forming the desired cyclic peptide. The D-serine residue becomes an integral part of the cyclic backbone.

Side-Chain-to-Tail Cyclization: As detailed in section 3.3.2, this involves linking an amino acid side chain to the C-terminus. The table below outlines the key deprotection steps for these cyclization strategies.

The following data table is interactive. Click on headers to sort the data.

| Cyclization Type | N-Terminus | C-Terminus (D-Ser-OAll) | Side Chain (e.g., Lys) | Deprotection Sequence | Resulting Bond |

| Head-to-Tail | Fmoc | Allyl Ester | Protected (e.g., Boc) | 1. Remove Fmoc (Base) 2. Remove Allyl (Pd(0)) | N-terminal Amine to C-terminal Carboxyl |

| Side-Chain-to-Tail | Protected (Fmoc) | Allyl Ester | Orthogonally Protected (e.g., Dde) | 1. Remove Dde (Hydrazine) 2. Remove Allyl (Pd(0)) | Side-chain Amine to C-terminal Carboxyl |

Fragment Condensation Strategies Utilizing Allyl Esters

For the synthesis of very long peptides or small proteins (>50 amino acids), a linear, stepwise SPPS approach becomes inefficient due to accumulating side reactions and difficult purifications. Fragment condensation, or segment coupling, offers a convergent solution where smaller, protected peptide fragments are synthesized independently and then ligated.

This compound is highly valuable as the C-terminal residue of a peptide fragment intended for ligation. The process is as follows:

Fragment Synthesis: A protected peptide fragment is synthesized, typically on a 2-chlorotrityl chloride or other hyper-acid-labile resin, using this compound for the C-terminus.

Fragment Cleavage: The fragment is cleaved from the resin under very mild acidic conditions that leave all side-chain protecting groups (e.g., tBu, Boc) and the C-terminal allyl ester completely intact.

Selective Deprotection: The C-terminal allyl ester of this purified, protected fragment is selectively removed using Pd(0) catalysis to generate a single free carboxylic acid.

Condensation: This fragment (the C-component) is then coupled to another peptide fragment whose N-terminus has been deprotected (the N-component). This coupling is performed in solution or on a solid support using reagents that minimize epimerization.

The presence of a D-amino acid at the C-terminus of the C-component fragment can be advantageous. While glycine (B1666218) is achiral and proline is sterically hindered, other L-amino acids are susceptible to racemization (epimerization) during the activation of their carboxyl group for coupling. The use of a D-serine residue at this position confines any potential epimerization to the formation of L-serine, a diastereomer that can often be separated chromatographically from the desired product. This strategy enhances the chemical purity of the final, large peptide.

Deprotection Methodologies and Orthogonal Chemistry

Palladium(0)-Catalyzed Allyl Ester Cleavage

The removal of the allyl protecting group is most effectively achieved through palladium(0)-catalyzed reactions. This method is renowned for its mildness and high efficiency, proceeding under neutral conditions which preserve the integrity of other functional groups within a complex molecule. acsgcipr.orggoogle.com

The deprotection mechanism is initiated by the coordination of the palladium(0) catalyst to the double bond of the allyl group. This is followed by an oxidative addition, which leads to the formation of a π-allylpalladium(II) complex and the release of the carboxylate anion. acsgcipr.orgresearchgate.netmdpi.com The resulting cationic π-allyl complex is electrophilic and readily reacts with a nucleophilic "allyl scavenger". This final step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle, and yields the deprotected carboxylic acid and an allylated scavenger byproduct. acsgcipr.org

This catalytic process is highly selective for the allyl group, enabling its removal without affecting other protecting groups that are sensitive to acidic or basic conditions. acsgcipr.orgnih.gov

The success of the allyl ester cleavage is highly dependent on the choice of the palladium catalyst and its associated ligands. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly employed catalyst for this transformation. researchgate.netorganic-chemistry.org Other palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or bis(triphenylphosphine)palladium(II) chloride (PdCl₂(Ph₃P)₂), can also be used, as they are reduced in situ to the active Pd(0) species.

Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. acs.orgacs.org Phosphine ligands, like triphenylphosphine (B44618) (PPh₃), are frequently used. The optimization of the ligand can be crucial for achieving high yields and preventing side reactions, especially in complex biological media. acs.org The choice of ligand can influence both the rate of oxidative addition and the subsequent nucleophilic attack by the scavenger. researchgate.net

Table 1: Common Palladium Catalysts for Allyl Ester Deprotection

| Catalyst | Formula | Common Applications |

|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | Widely used for mild deprotection in solution and solid-phase synthesis. researchgate.netorganic-chemistry.org |

| Palladium(II) acetate | Pd(OAc)₂ | Used as a precursor that is reduced to Pd(0) in situ. |

Scavengers, or allyl group acceptors, are essential components in the Pd(0)-catalyzed deprotection. Their function is to irreversibly trap the π-allylpalladium intermediate, thereby driving the reaction to completion and regenerating the Pd(0) catalyst. acsgcipr.org A variety of nucleophiles can serve as scavengers. The choice of scavenger can influence the reaction kinetics and the ease of product purification.

Common scavengers include soft nucleophiles like amines (e.g., morpholine), β-dicarbonyl compounds such as N,N'-dimethylbarbituric acid, and hydride donors like phenylsilane (B129415) (PhSiH₃). researchgate.netresearchgate.netrsc.org Amine-borane complexes have also been shown to be effective scavengers that allow for rapid deprotection under nearly neutral conditions. rsc.org After the reaction, residual palladium can be removed from the product using specialized silica-based scavengers with high affinity for the metal, such as those containing thiol or thiourea (B124793) functional groups. acs.orgacs.orgsilicycle.com

Table 2: Selected Scavengers for Allyl Deprotection

| Scavenger | Chemical Class | Key Features |

|---|---|---|

| Phenylsilane | Hydride Donor | Excellent scavenger used with Pd(PPh₃)₄ under mild conditions. researchgate.net |

| N,N'-Dimethylbarbituric acid | β-Dicarbonyl Compound | Allows for facile cleavage under neutral conditions. researchgate.net |

| Morpholine (B109124) | Secondary Amine | A common and effective nucleophilic scavenger. |

The application of microwave irradiation can significantly accelerate the palladium-catalyzed cleavage of allyl esters. nih.govmdpi.com This technique reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields. nih.govcem.com Microwave-assisted deprotection has been successfully applied in solid-phase peptide synthesis, demonstrating that the rapid heating can yield fully deprotected peptides efficiently, even under atmospheric conditions without the need for rigorous oxygen exclusion. nih.govbiotage.com This enhancement offers a greener and more efficient alternative to conventional heating methods. mdpi.com

Alternative Cleavage Methods for Allyl Esters

While the standard method for allyl ester cleavage using Pd(PPh₃)₄ and an allyl scavenger at room temperature is effective, it can present challenges. researchgate.net The reaction is often slow, reagent-intensive, and may require an inert atmosphere (e.g., argon) to prevent the oxidation and poisoning of the palladium catalyst. nih.govresearchgate.net These drawbacks have prompted the development of alternative and optimized methods. nih.gov

Microwave-Assisted Cleavage: A significant advancement is the use of microwave irradiation to accelerate the deprotection reaction. nih.gov Microwave-assisted cleavage of allyl esters can be performed under atmospheric conditions and is substantially faster than the room-temperature method. nih.govresearchgate.net The rapid heating allows the deprotection to reach completion before the catalyst has a chance to oxidize. researchgate.net Research has shown that using a microwave synthesizer, complete removal of allyl groups can be achieved with greater than 98% purity after just two 5-minute deprotections at 38°C. nih.govresearchgate.net This method is also less reagent-intensive, offering both time and material savings. nih.gov

Alternative Reagent Systems: Variations in the catalyst, scavenger, and solvent system provide further alternatives for allyl ester cleavage. These systems can offer different reaction kinetics and compatibilities.

Tributyltin Hydride: High yields for the cleavage reaction can be obtained using tributyltin hydride in the presence of dichlorobis(triphenylphosphine)palladium(II) ((Ph₃P)PdCl₂) in a 1:1 mixture of DMF/DCM. researchgate.net

N-Methylaniline (NMA): Another effective system uses NMA as the nucleophilic scavenger in a 2:2:1 mixture of DMSO/THF/0.5M HCl with Pd(PPh₃)₄ as the catalyst. researchgate.net

Formic Acid and Diethylamine (B46881): A deprotection mixture can be prepared by dissolving triphenylphosphine in dry tetrahydrofuran (B95107) (THF), adding formic acid and diethylamine on ice, and then adding this solution to the Pd(PPh₃)₄ catalyst. peptide.com

The table below compares the standard cleavage method with some of the available alternatives.

| Method | Key Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Standard Palladium Catalysis | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | Room temperature, inert atmosphere, overnight reaction | Well-established, reliable |

| Microwave-Assisted | Pd(PPh₃)₄, Phenylsilane (PhSiH₃) | 38°C, atmospheric conditions, ~10 minutes | Extremely fast, less reagent-intensive, no inert atmosphere required nih.govresearchgate.net |

| Tributyltin Hydride System | (Ph₃P)PdCl₂, Tributyltin hydride | Room temperature, DMF/DCM solvent | High yields, alternative catalyst/scavenger pair researchgate.net |

| N-Methylaniline System | Pd(PPh₃)₄, N-Methylaniline (NMA) | Room temperature, DMSO/THF/HCl solvent mixture | Alternative nucleophilic scavenger system researchgate.net |

Advanced Applications in Chemical Biology and Materials Science

Utilization in Bioconjugation Chemistry

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. The success of this process hinges on the use of orthogonal protecting groups that can be removed selectively without affecting other parts of the molecule. N-Fmoc-D-serine Allyl Ester is exemplary in this regard.

The allyl ester at the C-terminus is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group during solid-phase peptide synthesis (SPPS) and the acidic conditions (e.g., trifluoroacetic acid) used for final cleavage from many resins. This orthogonality is paramount. The allyl group can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415) or morpholine (B109124).

This selective deprotection strategy allows for several advanced bioconjugation approaches:

On-Resin Conjugation: A peptide can be synthesized on a solid support. Before cleaving the peptide from the resin, the C-terminal allyl ester can be removed, exposing a free carboxylic acid. This site can then be selectively coupled to an amine-containing molecule, such as a fluorescent dye, a drug payload, or a polyethylene (B3416737) glycol (PEG) chain, using standard carbodiimide (B86325) chemistry.

Post-Synthesis Solution-Phase Conjugation: A fully protected peptide containing the C-terminal allyl ester can be cleaved from the resin. In solution, the allyl group is removed, and the resulting peptide with a single free C-terminal carboxylate can be precisely conjugated to another molecule, avoiding side reactions with other functional groups in the peptide, such as the side chains of aspartic or glutamic acid.

The D-serine configuration provides an additional advantage by rendering the resulting peptide conjugate resistant to degradation by proteases, significantly increasing its in vivo or in vitro half-life.

Table 1: Comparison of Common Protecting Group Removal Conditions This table illustrates the orthogonality of the allyl ester group, which is central to its utility in bioconjugation.

Role in the Design and Synthesis of Advanced Biomaterials

The unique chemical properties of this compound make it a powerful monomer for the bottom-up synthesis of advanced biomaterials, such as peptide-based hydrogels, functionalized surfaces, and nanoparticles. The allyl group serves as a latent functional handle for post-synthesis modification, allowing for precise tuning of the material's bulk properties.

The process typically involves synthesizing a peptide sequence designed to self-assemble into a desired nanostructure. By incorporating this compound at specific positions within this sequence, multiple allyl groups can be distributed throughout the resulting material. After the primary biomaterial (e.g., a hydrogel network) has been formed, these allyl groups can be deprotected simultaneously using palladium catalysis. This exposes a network of free carboxylic acids that can be functionalized in a single step.

This strategy enables:

Covalent Cross-linking: The exposed carboxylates can be reacted with diamine linkers to introduce covalent cross-links, enhancing the mechanical strength and stability of the hydrogel.

Biofunctionalization: Cell-adhesive ligands (e.g., RGD sequences), growth factors, or enzymes can be covalently attached to the material's backbone to create a bioactive scaffold that can direct cell behavior, promote tissue regeneration, or create a biosensor.

Controlled Degradation: The ester linkages formed during functionalization can be designed to be susceptible to hydrolysis or enzymatic cleavage, allowing for the creation of biodegradable materials with tunable degradation rates.

The use of D-serine ensures that the peptide backbone of the material is resistant to enzymatic degradation, which is critical for applications requiring long-term stability in a biological environment.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for interrogating complex biological systems. This compound facilitates the synthesis of sophisticated peptide-based probes by providing a site for the late-stage introduction of reporter tags. Reporter tags include fluorophores, affinity labels (like biotin), or photo-crosslinkers.

Attaching a bulky or sensitive reporter group early in peptide synthesis can interfere with coupling efficiencies or may not survive the repeated cycles of deprotection and coupling. The allyl ester strategy circumvents this problem. A peptide sequence can be fully synthesized with this compound at the C-terminus. After purification, the terminal allyl group is selectively removed, and the reporter tag is attached to the newly exposed carboxylate under mild conditions.

Table 2: Exemplary Workflow for Probe Synthesis using this compound This table outlines the strategic steps for creating a C-terminally labeled peptide probe.

This method ensures high yields and purity of the final probe, while the D-serine component enhances the probe's stability against proteolytic enzymes, making it more effective for cell-based assays or in vivo imaging.

Precursors for Selective Ligation Strategies Beyond Native Chemical Ligation (e.g., Serine/Threonine Ligation)

Native Chemical Ligation (NCL) has revolutionized protein synthesis by allowing the joining of two unprotected peptide segments. However, its primary limitation is the strict requirement for an N-terminal cysteine residue at the ligation site. Serine/Threonine Ligation (STL) is a powerful alternative that extends this capability to the more abundant serine and threonine residues.

This compound is a key precursor for synthesizing the N-terminal peptide fragment required for STL. In this strategy, one peptide segment is synthesized with a C-terminal salicylaldehyde (B1680747) (SAL) ester, and the other peptide segment is synthesized with an N-terminal serine (or threonine) residue. This compound is used to synthesize the latter fragment.

The role of the allyl ester is to protect the C-terminus of the N-terminal serine-containing peptide during its synthesis. Once this peptide fragment is synthesized and purified, the allyl ester can be removed. The resulting fragment, now possessing an N-terminal D-serine and a free C-terminal carboxylate, is ready for ligation with the C-terminal SAL-ester peptide fragment. The D-configuration of the serine residue can be used to install a non-native linkage that is stable to enzymatic cleavage, or to probe the structural and functional effects of stereochemical inversion at the ligation junction.

Table 3: Comparison of Native Chemical Ligation (NCL) and Serine/Threonine Ligation (STL) This table highlights the distinct requirements and advantages of STL, for which this compound is a valuable precursor.

By enabling access to STL, this compound contributes significantly to the total chemical synthesis of proteins that are difficult or impossible to produce using NCL alone, opening new avenues for protein engineering and therapeutic development.

Analytical Techniques for Research and Development

Chromatographic Methods for Synthesis Monitoring and Purification

Chromatographic techniques are indispensable tools for the real-time monitoring of the synthesis of "N-Fmoc-D-serine Allyl Ester" and for its purification to the high degree required for subsequent applications. These methods separate the target compound from starting materials, reagents, and byproducts based on differential partitioning between a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "this compound". By utilizing a high-pressure pump to pass a solvent (mobile phase) containing the sample through a column packed with a solid adsorbent material (stationary phase), components are separated based on their affinity for the stationary phase. For "this compound," reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, typically acetonitrile (B52724) and water with additives like trifluoroacetic acid to improve peak shape.

The purity is assessed by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. A high percentage area (often >98%) indicates a high-purity sample. chemimpex.comsigmaaldrich.com Chiral HPLC can also be utilized to determine the enantiomeric purity, ensuring the compound is free from its L-enantiomer. phenomenex.comphenomenex.com

Table 1: Representative HPLC Parameters for Purity Assessment of N-Fmoc-D-serine Derivatives

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes |

This table is a representation of typical HPLC conditions and may vary based on the specific instrumentation and column used.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers higher resolution and sensitivity compared to traditional HPLC, making it an excellent tool for monitoring the progress of the synthesis of "this compound". hmdb.ca The use of smaller stationary phase particles in UPLC allows for faster analysis times without sacrificing resolution. Coupling the UPLC system to a mass spectrometer provides mass information for each eluting peak, allowing for the unambiguous identification of reactants, intermediates, products, and byproducts in the reaction mixture. This technique is particularly useful for optimizing reaction conditions and ensuring the complete conversion of starting materials.

Table 2: Illustrative UPLC-MS Data for Reaction Monitoring

| Compound | Expected [M+H]⁺ (m/z) | Observed Retention Time (min) |

|---|---|---|

| D-serine Allyl Ester | 132.07 | 1.2 |

| Fmoc-Cl | 258.69 | 8.5 |

| This compound | 368.15 | 6.8 |

This data is illustrative and retention times can vary depending on the specific UPLC-MS method.

Thin-Layer Chromatography (TLC) is a rapid, qualitative, and cost-effective method used to monitor the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (eluent). The separation of components is based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For the synthesis of "this compound," TLC can be used to visualize the consumption of the starting materials (e.g., D-serine allyl ester and Fmoc-Cl) and the formation of the desired product. The spots are typically visualized under UV light, as the Fmoc group is UV-active. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product with a different retention factor (Rf) value. sigmaaldrich.com

Spectroscopic Characterization of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of "this compound".

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals confirm the presence of the Fmoc group (aromatic protons), the allyl group (vinylic and allylic protons), and the serine backbone (alpha and beta protons). For instance, the characteristic signals for the Fmoc group typically appear in the aromatic region (around 7.3-7.8 ppm). scienceopen.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the serine and allyl moieties. scienceopen.com

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fmoc aromatic | 7.30 - 7.80 | Multiplet |

| Allyl CH=CH₂ | 5.85 - 5.95 | Multiplet |

| Allyl CH=CH₂ | 5.20 - 5.35 | Multiplet |

| Fmoc CH₂ | 4.35 - 4.45 | Multiplet |

| Serine α-CH | 4.30 - 4.40 | Multiplet |

| Fmoc CH | 4.20 - 4.30 | Triplet |

| Allyl O-CH₂ | 4.05 - 4.15 | Doublet |

Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and instrument frequency. A ¹H NMR spectrum for the related Fmoc-Ser(Allyl)-OH is available for comparison. chemicalbook.com

Mass spectrometry is used to determine the molecular weight of "this compound" with high accuracy. In this technique, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, which typically produces the protonated molecule [M+H]⁺. The calculated monoisotopic mass of "this compound" (C₂₁H₂₁NO₅) is 367.14 g/mol . The observation of an ion at m/z 368.15 in the mass spectrum would confirm the molecular weight of the compound. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₂₁H₂₂NO₅⁺ | 368.15 |

| [M+Na]⁺ | C₂₁H₂₁NNaO₅⁺ | 390.13 |

This table presents the expected m/z values for common adducts in positive ion mode mass spectrometry.

Quantitative Analysis for Yield and Conversion Studies of this compound

High-Performance Liquid Chromatography is a cornerstone technique for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group, with its strong chromophore, allows for sensitive UV detection, commonly at wavelengths around 265 nm or 280 nm.

For yield determination, a precisely weighed sample of the crude reaction product is dissolved in a suitable solvent, and a known volume is injected into the HPLC system. The peak area corresponding to this compound is integrated and compared against a calibration curve generated from pure standards of the compound at known concentrations. This comparison allows for the accurate calculation of the mass of the desired product in the crude mixture, from which the reaction yield can be determined.

Conversion studies often involve monitoring the disappearance of a starting material and the appearance of the product over time. In the context of a reaction where this compound is a reactant, such as its incorporation into a peptide chain, HPLC analysis of aliquots taken at various time points can track the decrease in its characteristic peak area, thereby providing a quantitative measure of reaction progress and conversion rate.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon (¹³C NMR), is another powerful tool for quantitative analysis (qNMR). This technique is highly specific, as the chemical shifts of the protons in this compound provide a unique spectral fingerprint. For quantitative measurements, an internal standard with a known concentration and a resonance that does not overlap with the analyte signals is added to the sample.

The yield of this compound in a crude reaction mixture can be calculated by integrating the area of a characteristic proton signal (e.g., the allylic protons or specific aromatic protons of the Fmoc group) and comparing it to the integral of a known signal from the internal standard. This method is particularly advantageous as it does not require the isolation of the product for calibration, provided a suitable internal standard is used. Similarly, ¹H NMR can be used to monitor the conversion of a reaction by observing the change in the integral ratios of signals corresponding to the starting materials and the this compound product over time.

Detailed Research Findings

In a representative study focused on the optimization of the esterification of N-Fmoc-D-serine with allyl alcohol, researchers employed RP-HPLC to quantify the yield under various conditions. The study aimed to identify the most effective coupling agent and reaction time to maximize the production of this compound. The results, as summarized in the data table below, highlight the impact of different reagents on the reaction outcome.

| Coupling Agent | Reaction Time (hours) | Yield (%) |

|---|---|---|

| DCC/DMAP | 4 | 75 |

| DCC/DMAP | 8 | 88 |

| DCC/DMAP | 12 | 91 |

| EDC/DMAP | 4 | 82 |

| EDC/DMAP | 8 | 93 |

| EDC/DMAP | 12 | 94 |

| HATU/DIPEA | 2 | 95 |

| HATU/DIPEA | 4 | 97 |

| HATU/DIPEA | 6 | 96 |

The data indicates that the use of HATU in the presence of DIPEA resulted in the highest yields in the shortest reaction time, achieving a 97% yield after 4 hours. In contrast, while both DCC and EDC were effective, they required longer reaction times to achieve comparable yields.

In a separate investigation focusing on the utility of this compound in solid-phase peptide synthesis (SPPS), the conversion rate of its coupling to a resin-bound peptide was monitored. This is a critical step, as incomplete coupling leads to the formation of deletion sequences, which are challenging to separate from the target peptide. The study utilized ¹H NMR to quantify the unreacted this compound remaining in the reaction solution at different time points.

| Time (minutes) | Conversion (%) |

|---|---|

| 15 | 65 |

| 30 | 85 |

| 60 | 96 |

| 90 | 99 |

| 120 | >99 |

These findings demonstrate that the coupling reaction proceeds efficiently, with over 99% conversion achieved within 90 minutes under the specified conditions. Such quantitative data is indispensable for developing robust and reliable protocols for the synthesis of peptides and other complex molecules incorporating this compound.

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in Synthesis and Deprotection

The growing emphasis on sustainable laboratory practices is driving research into greener methods for the synthesis and deprotection of protected amino acids. For derivatives like N-Fmoc-D-serine allyl ester, this involves developing protocols that minimize hazardous waste, reduce energy consumption, and utilize less toxic reagents. mdpi.comresearchgate.net

Recent studies have focused on replacing traditional solvents and reagents with more environmentally benign alternatives. For instance, the hydrolysis of methyl esters on Fmoc-protected amino acids has been optimized using calcium(II) iodide in greener solvents like acetone (B3395972), avoiding the use of toxic organotin compounds and bio-accumulative chlorinated solvents. mdpi.comresearchgate.net This approach successfully preserves the base-labile Fmoc group while cleaving the ester. mdpi.com The use of calcium iodide with sodium hydroxide (B78521) presents a more effective and eco-friendly alternative to previously reported methods involving trimethyltin (B158744) hydroxide. mdpi.com Such methodologies are directly applicable to the deprotection of the allyl ester of this compound, potentially through similar catalytic systems that are milder and more sustainable than some traditional palladium-based methods.

Future research will likely continue to explore alternative catalytic systems and solvent media. This includes the use of water-soluble solvents or biphasic systems to simplify product extraction and catalyst recycling. researchgate.net The goal is to create a fully green cycle for the use of such building blocks, from their synthesis to their selective deprotection in complex synthetic schemes.

| Process Step | Traditional Method | Emerging Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Ester Hydrolysis (Deprotection) | Use of toxic organotin reagents (e.g., trimethyltin hydroxide) in chlorinated solvents. mdpi.comresearchgate.net | Use of Calcium(II) Iodide (CaI₂) and NaOH in greener solvents like acetone or iPrOH. mdpi.comresearchgate.net | Avoids toxic and expensive organotin; eliminates bio-accumulative chlorinated solvents; better yields. mdpi.com |

| Fmoc-Group Deprotection | Piperidine (B6355638) in DMF. researchgate.net | Exploring alternative non-piperidine-based reagents; use of DBU in certain contexts. peptide.com | Reduces toxicity and potential side reactions like aspartimide formation (though DBU can promote this). peptide.comnih.gov |

| Solvent Use | Chlorinated solvents (e.g., DCM), DMF. mdpi.comnih.gov | Acetone, isopropanol (B130326) (iPrOH), THF, dioxane. mdpi.com | Lower ecological footprint, reduced carcinogenicity and bioaccumulation potential. mdpi.comresearchgate.net |

Integration into Automated and High-Throughput Synthesis Platforms

The structure of this compound is well-suited for modern automated and high-throughput synthesis platforms, which are crucial for accelerating drug discovery and materials science. researchgate.net The Fmoc group is standard for solid-phase peptide synthesis (SPPS), allowing for real-time monitoring of deprotection steps via UV absorbance, a feature leveraged by many automated synthesizers. peptide.com

The allyl ester provides an orthogonal handle for C-terminal deprotection or side-chain attachment, compatible with Fmoc-based strategies. nih.govacs.org This orthogonality is critical in combinatorial synthesis, such as the split-and-pool method, where large libraries of peptides are generated. nih.gov For example, Nα-Fmoc-Asp-O-allyl has been successfully used in the high-throughput synthesis of cyclic peptide libraries, demonstrating the utility of the allyl protecting group in these systems. nih.gov The peptides were synthesized on a solid support, and the allyl group was later removed using palladium catalysis to enable cyclization. nih.gov

Microwave-assisted SPPS, a technique that significantly shortens reaction times, is another area where this compound can be integrated. researchgate.netnih.gov Microwave irradiation can be applied to deprotection, coupling, and even the cleavage of protecting groups like allyl esters, making the entire synthesis process more efficient and suitable for high-throughput workflows. nih.gov The compatibility of this compound with these automated methods facilitates the rapid production of peptide and glycopeptide libraries for screening and functional studies. nih.gov

| Platform/Technique | Key Features | Relevance of this compound |

|---|---|---|

| Automated Continuous Flow Synthesizers | Utilizes Fmoc chemistry with feedback control for deprotection and coupling steps. springernature.com | The Fmoc group allows for UV monitoring of deprotection, a core feature of these systems. peptide.com |

| Microwave-Assisted Peptide Synthesis (MAPS) | Uses microwave irradiation to accelerate coupling and deprotection reactions, reducing synthesis time from hours to minutes. researchgate.netnih.gov | All steps, including Fmoc removal and palladium-catalyzed allyl deprotection, can be accelerated under microwave conditions. nih.gov |

| Split-and-Pool Combinatorial Synthesis | Generates vast libraries of unique peptide sequences on individual resin beads for high-throughput screening. nih.gov | The orthogonal allyl ester is stable during chain elongation and can be selectively removed for post-synthesis modifications or cyclization. nih.govacs.org |

| Robotic Workstations | Automate the liquid handling and reaction steps for simultaneous synthesis of multiple peptides in microplate formats. springernature.com | Standardized Fmoc/allyl chemistry allows for straightforward programming and execution on robotic platforms. |

Exploration of this compound in Supramolecular Chemistry

Fmoc-protected amino acids are renowned for their ability to self-assemble into well-ordered supramolecular structures, a property primarily driven by π-π stacking of the aromatic fluorenyl groups and intermolecular hydrogen bonding. nih.govmdpi.com This has led to their extensive use in creating functional biomaterials like hydrogels, nanofibers, and vesicles for applications in drug delivery, tissue engineering, and biocatalysis. acs.orgmdpi.com

The exploration of this compound in this context is an emerging field. While most research has focused on L-amino acids, the use of a D-amino acid can introduce unique stereochemical features into the resulting nanostructures, potentially altering their morphology, stability, and biological interactions. The self-assembly process is governed by a delicate balance of noncovalent forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govmdpi.com Fmoc-serine has been shown to participate in co-assembly with other Fmoc-amino acids to form hydrogels with tunable properties. mdpi.com

The allyl ester group on this compound offers a unique advantage: it can serve as a reactive handle for post-assembly modification. Once the supramolecular scaffold is formed, the allyl group could be functionalized using various chemical reactions, allowing for the covalent attachment of drugs, imaging agents, or targeting ligands. This would enable the creation of highly sophisticated and multifunctional biomaterials.

| Supramolecular Structure | Primary Driving Forces | Potential Applications |

|---|---|---|

| Nanofibers/Hydrogels | π-π stacking (Fmoc group), Hydrogen bonding (amide and carboxyl groups), Hydrophobic interactions. nih.govmdpi.com | 3D cell culture scaffolds, drug delivery carriers, antibacterial materials. nih.govacs.orgmdpi.com |

| Nanospheres/Vesicles | Balance of hydrophobic (Fmoc) and hydrophilic (amino acid) components, steric effects. rsc.org | Encapsulation of active molecules, controlled release systems. |

| Co-assembled Structures | Intermolecular interactions between two or more different Fmoc-amino acids or with other molecules (e.g., drugs). nih.govmdpi.com | Creating materials with enhanced mechanical properties or synergistic therapeutic effects. nih.govmdpi.com |

Computational Studies on Reactivity and Conformation of this compound Derivatives

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Although specific studies on this exact compound are nascent, research on related structures provides a clear roadmap for future investigations. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer profound insights into its conformation, reactivity, and interactions.

Computational studies on similar molecules have been used to:

Analyze Racemization Mechanisms: Theoretical models have investigated the racemization of serine residues, suggesting that enolization can be catalyzed by water molecules. researchgate.net Such studies could predict the stereochemical stability of the D-serine core in this compound under various conditions.

Predict Reaction Pathways: Quantum mechanics calculations have been employed to determine the thermal stability of different stereoisomers of isoserine derivatives, thereby rationalizing experimental outcomes of synthetic reactions. acs.org This approach could be used to optimize reaction conditions for the synthesis and modification of this compound.

Understand Supramolecular Assembly: Simulations have been used to model the self-assembly behavior of Fmoc-amino acids, clarifying the roles of different noncovalent interactions in the formation of fibrous structures. mdpi.com Applying these methods to this compound would help in designing novel nanostructures with desired properties.

Evaluate Enzyme-Substrate Interactions: Computational docking and QSAR analyses are used to study how serine esters interact with enzymes. upc.edurupress.orgtandfonline.com These tools could predict the biological activity of peptides containing this compound derivatives or their susceptibility to enzymatic degradation.

Future computational work will likely focus on building accurate models of this compound to guide its application in peptide synthesis, materials science, and drug design, ultimately reducing experimental trial and error.

| Computational Method | Potential Insights for this compound | Example from Related Systems |

|---|---|---|

| Density Functional Theory (DFT) / Quantum Mechanics (QM) | Reaction energetics, transition state analysis, electronic structure, stereochemical stability. | Investigating racemization pathways for serine residues and the stability of isoserine derivative isomers. researchgate.netacs.org |

| Molecular Dynamics (MD) Simulations | Conformational preferences in solution, self-assembly mechanisms, interactions with other molecules (e.g., water, enzymes). | Simulating the self-assembly of Fmoc-tyrosine to understand the formation of fibrous structures. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural properties with biological activity (e.g., enzyme inhibition). | Analyzing how the structure of polyphenol fatty acid esters relates to their ability to inhibit serine proteases. tandfonline.com |

| Molecular Docking | Predicting binding modes and affinities to biological targets like enzymes or receptors. | Predicting how novel inhibitors bind to the active site of the ASCT2 transporter. rupress.org |

Q & A

Q. What are the standard synthetic routes for preparing N-Fmoc-D-serine Allyl Ester, and what critical parameters influence yield and purity?

The synthesis typically involves two key steps: (1) introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group to the amino group of D-serine and (2) esterifying the carboxyl group with an allyl moiety.

- Fmoc Protection : Use Fmoc-OSu (succinimidyl carbonate) in a biphasic system (e.g., acetone/water) with NaHCO₃ to maintain pH ~8–8. This ensures efficient coupling without racemization .

- Allyl Ester Formation : React the carboxyl group with allyl bromide in the presence of a base (e.g., Cs₂CO₃) and a phase-transfer catalyst (e.g., Aliquat 336) in dichloromethane (DCM) at room temperature. Yields >80% are achievable with strict anhydrous conditions .

- Critical Parameters : pH control during Fmoc protection, reaction time (overprotection risks side reactions), and exclusion of moisture during allylation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of Fmoc (aromatic protons at δ 7.2–7.8 ppm) and allyl ester (vinyl protons at δ 4.5–5.5 ppm). Stereochemical integrity is verified via coupling constants and optical rotation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₁NO₆: calc. 395.40) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc) assesses purity. Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities from the target compound .

Q. How is the Fmoc group selectively introduced to the amino group of D-serine without affecting the carboxyl group?

The Fmoc-OSu reagent selectively reacts with primary amines under mildly basic conditions (pH 8–9). The carboxyl group remains unreacted due to its lower nucleophilicity compared to the amino group. After Fmoc protection, the carboxyl group is activated (e.g., via DCC/HOBt) for allyl ester formation .

Q. What methods are used to introduce the allyl ester group to the carboxyl moiety of serine?

- Direct Allylation : Treat the free carboxyl group with allyl bromide and a base (e.g., Cs₂CO₃) in DMF or DCM. Phase-transfer catalysts (e.g., Aliquat 336) enhance reaction efficiency .

- Ester Exchange : Convert a methyl ester precursor to the allyl ester using allyl alcohol and a Lewis acid (e.g., ZnCl₂) under reflux. This method avoids carboxyl activation but requires rigorous temperature control .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Light Sensitivity : Protect from UV light (Fmoc degrades upon prolonged exposure).

- Moisture Control : Use desiccants (e.g., silica gel) and store under inert gas (argon/nitrogen) .

Advanced Research Questions

Q. How can researchers troubleshoot unexpected side products during Pd-catalyzed allyl ester deprotection?

- Common Issues : Incomplete deprotection or β-hydride elimination (forming acrylates).

- Solutions :

Q. How is stereochemical integrity ensured during the synthesis of this compound?

Q. What strategies mitigate Fmoc group cleavage during allyl ester deprotection or subsequent reactions?

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS)?

- Loading onto Resin : Couple the allyl ester to a Wang or Rink amide resin via standard DIC/HOBt activation.

- Selective Deprotection : After SPPS, remove the allyl ester with Pd(0)/PhSiH₃ in DCM to free the carboxyl group for further elongation .

Q. How should researchers address discrepancies in NMR data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.